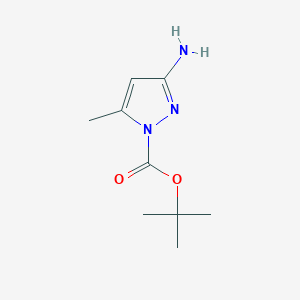
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” involves several steps. Sodium hydride is added to a solution of 3-Amino-5-methylpyrazole in tetrahydrofuran at 0°C. After 30 minutes, di-tert-butyl dicarbonate is added and the mixture is allowed to warm to room temperature. After stirring for 2 hours at room temperature, the mixture is poured into a saturated aqueous solution of sodium bicarbonate. The aqueous phase is then extracted with chloroform. The combined organic phases are dried over sodium sulfate. Removal of the solvent in vacuum gives a crude mixture of the title compound and its 2-carboxylic acid tert-butyl ester isomer, which are separated by chromatography on silica in ethyl acetate/heptane 2:1 .Molecular Structure Analysis
The InChI code for “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” is 1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) . This indicates that the compound has a pyrazole ring with a tert-butyl group and a carboxylate group attached to it.Chemical Reactions Analysis
The compound “tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate” can undergo various chemical reactions. For instance, it can participate in a [3 + 2] cycloaddition reaction with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . It can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 340.3±22.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Intermediate Use
Novel Synthesis Methods : Tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is utilized in novel synthesis methods. For instance, Bobko et al. (2012) described a simple and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing its application as a versatile intermediate (Bobko et al., 2012).
Intermediate in Multigram Synthesis : It plays a role in the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to isomeric pyrazoles, as explored by Iminov et al. (2015) (Iminov et al., 2015).
Chemical Reactivity and Structure Studies
Reactivity Investigations : Mironovich and Shcherbinin (2014) focused on the reactivity of similar compounds under various agents, contributing to the understanding of its chemical behavior (Mironovich & Shcherbinin, 2014).
Pyrazole Protection and Preparation : Research by Pollock and Cole (2014) involved the use of tert-butyl as a pyrazole protecting group, emphasizing its significance in the preparation of related compounds (Pollock & Cole, 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-amino-5-methylpyrazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-6-5-7(10)11-12(6)8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDCNROAKOCYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2460623.png)
![6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2460624.png)


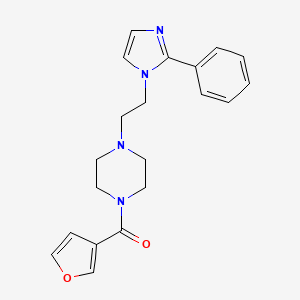
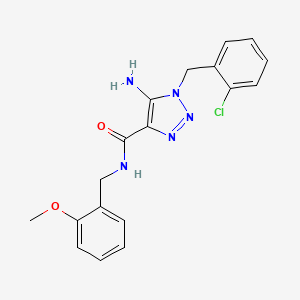
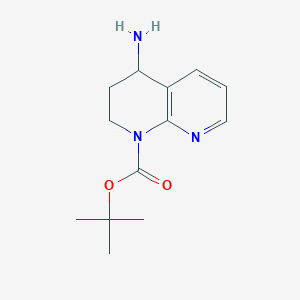
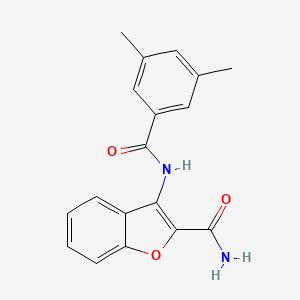
![1-(2-Ethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2460635.png)

![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![(1S)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B2460645.png)